molecular formula C20H20ClN3O3S2 B2537559 2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one CAS No. 886921-29-5

2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2537559
CAS No.: 886921-29-5
M. Wt: 449.97
InChI Key: GTOUWYDSBQRHSJ-UHFFFAOYSA-N
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Description

2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C20H20ClN3O3S2 and its molecular weight is 449.97. The purity is usually 95%.
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Biological Activity

The compound 2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

  • Empirical Formula : C20H24ClN3O
  • Molecular Weight : 357.88 g/mol
  • CAS Number : 3864-99-1

The compound features a complex structure that includes a benzenesulfonyl group and a benzothiazole moiety, which are known to influence biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimal inhibitory concentration (MIC) values for some related compounds have been reported as low as 3.9 μg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Specifically, studies have identified similar piperazine derivatives as effective inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) , an enzyme implicated in metabolic diseases such as diabetes. One study reported an IC50 value of 0.7 μM for a related compound, indicating potent inhibitory effects .

Anticancer Activity

In vitro studies have demonstrated the antiproliferative effects of benzothiazole derivatives on cancer cell lines. Compounds structurally related to the target compound were evaluated for their activity against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. Some derivatives exhibited moderate inhibitory activities, suggesting potential for further development in cancer therapeutics .

Study 1: Antibacterial Evaluation

A recent study synthesized several piperazine derivatives and evaluated their antibacterial activity. The compounds were tested against standard bacterial strains using the broth microdilution method. The results indicated that certain derivatives displayed significant antibacterial activity with MIC values comparable to established antibiotics .

Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of benzothiazole-containing compounds. The study utilized molecular docking techniques to predict interactions with target enzymes, confirming that the presence of the sulfonamide group enhances binding affinity and inhibitory potency .

Summary of Findings

Biological ActivityObservationsReference
AntimicrobialPotent against Gram-positive and Gram-negative bacteria; MIC as low as 3.9 μg/mL
Enzyme InhibitionEffective inhibitor of 11β-HSD1; IC50 = 0.7 μM
AnticancerModerate inhibition in various cancer cell lines

Properties

IUPAC Name

2-(benzenesulfonyl)-1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S2/c1-14-16(21)7-8-17-19(14)22-20(28-17)24-11-9-23(10-12-24)18(25)13-29(26,27)15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOUWYDSBQRHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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